BenchChemオンラインストアへようこそ!

N-hexyl-4-phenylpiperazine-1-carboxamide

Lipophilicity CNS drug design Physicochemical profiling

N-Hexyl-4-phenylpiperazine-1-carboxamide (CAS 1022362-69-1) is a synthetic small molecule belonging to the N-aryl piperazine-1-carboxamide class, with the molecular formula C17H27N3O and a molecular weight of 289.4 g/mol. Its structure features a phenylpiperazine core linked via a urea-type carboxamide to an n-hexyl side chain.

Molecular Formula C17H27N3O
Molecular Weight 289.423
CAS No. 1022362-69-1
Cat. No. B2858659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexyl-4-phenylpiperazine-1-carboxamide
CAS1022362-69-1
Molecular FormulaC17H27N3O
Molecular Weight289.423
Structural Identifiers
SMILESCCCCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C17H27N3O/c1-2-3-4-8-11-18-17(21)20-14-12-19(13-15-20)16-9-6-5-7-10-16/h5-7,9-10H,2-4,8,11-15H2,1H3,(H,18,21)
InChIKeyOQQAWZZVGZYANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing N-Hexyl-4-phenylpiperazine-1-carboxamide (CAS 1022362-69-1): Core Chemical Properties for Research Procurement


N-Hexyl-4-phenylpiperazine-1-carboxamide (CAS 1022362-69-1) is a synthetic small molecule belonging to the N-aryl piperazine-1-carboxamide class, with the molecular formula C17H27N3O and a molecular weight of 289.4 g/mol [1]. Its structure features a phenylpiperazine core linked via a urea-type carboxamide to an n-hexyl side chain. Key computed physicochemical descriptors include an XLogP3 of 3.5, a topological polar surface area (TPSA) of 35.6 Ų, and 6 rotatable bonds, positioning it within favorable drug-like property space [1]. This compound is primarily utilized as a versatile intermediate and screening scaffold in medicinal chemistry, with vendors such as Key Organics supplying it at >90% purity for research use only (RUO) [2].

Why N-Hexyl-4-phenylpiperazine-1-carboxamide Cannot Be Casually Replaced by a Shorter-Chain or Cyclic Analog


Within the N-alkyl 4-phenylpiperazine-1-carboxamide series, the length and topology of the N-alkyl substituent is not a neutral structural feature; it directly modulates lipophilicity (computed XLogP3 of 3.5 for n-hexyl versus 2.0–2.8 for shorter n-alkyl analogs), conformational flexibility (6 rotatable bonds, enabling access to distinct secondary binding pockets), and hydrogen-bonding presentation of the terminal urea [1][2]. Class-level SAR from related piperazine-alkyl-carboxamide/sulphonamide series demonstrates that moving from ethyl to hexyl linkers alters receptor selectivity profiles—for instance, a hexyl-bearing sulphonamide analogue uniquely achieves high concurrent affinity for 5-HT1A, D4.2, and D3 receptors, a pattern not recapitulated by shorter linkers [2]. Substituting the flexible n-hexyl chain with a rigid cyclohexyl moiety (as in N-cyclohexyl-4-phenylpiperazine-1-carboxamide) reduces the number of accessible low-energy conformers and diminishes the entropic advantage for induced-fit binding to certain CNS targets [1]. These structure-derived differences mean that generic substitution within this compound class can lead to divergent target engagement profiles, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for N-Hexyl-4-phenylpiperazine-1-carboxamide Against Closest Analogs


Computed Lipophilicity (XLogP3) of N-Hexyl-4-phenylpiperazine-1-carboxamide Versus Shorter n-Alkyl and Cyclohexyl Analogs

The computed octanol-water partition coefficient (XLogP3) for N-hexyl-4-phenylpiperazine-1-carboxamide is 3.5, a value that falls within the empirically optimal range (XLogP ~2–4) for passive blood-brain barrier (BBB) penetration [1][2]. This is measurably higher than the XLogP3 values predicted for the N-methyl (~1.2), N-ethyl (~1.7), N-propyl (~2.1), and N-butyl (~2.6) analogs, and closely matched by N-pentyl (~3.1), indicating that the n-hexyl chain confers a lipophilicity 'sweet spot' relative to the series [1]. In contrast, the rigid N-cyclohexyl analog exhibits a lower XLogP3 (~3.0) with reduced conformational entropy [1].

Lipophilicity CNS drug design Physicochemical profiling

Receptor Selectivity Profile Inferred from Hexyl-Linker SAR in a Closely Related Piperazine-Alkyl Series

In a structurally analogous series of piperazine-alkyl-sulphonamides, the hexyl-linked analogue uniquely displayed high concurrent affinity for 5-HT1A, D4.2, and D3 receptors [1]. Although this specific study used a naphthamide rather than a phenylpiperazine carboxamide scaffold, the alkyl linker is the pharmacophoric variable, and the hexyl chain demonstrates a receptor polypharmacology profile not seen with shorter ethyl, propyl, or butyl linkers [1]. The pentyl-linked carboxamide analogue in the same study showed highest alpha2A affinity, confirming that a one-carbon homologation (pentyl→hexyl) substantially re-profiles receptor engagement [1]. These class-level findings predict that N-hexyl-4-phenylpiperazine-1-carboxamide will exhibit a distinct receptor binding fingerprint relative to its shorter-chain analogs, with possible utility in polypharmacology or tool compound panels for GPCR research.

GPCR selectivity 5-HT1A receptor Dopamine D3 receptor D4.2 receptor

Anti-Pneumocystis Activity of a Structurally Adjacent N-Hexyl-4-phenylpiperazine Benzamidine Analog

N-Hexyl-4-(4-phenylpiperazine-1-yl)benzamidine—a compound differing from the target compound only by a benzamidine-to-carboxamide substitution—exhibited 96% inhibition of Pneumocystis carinii at 10.0 µg/mL in vitro, making it the most potent compound among a 19-member library [1]. The N-ethyl analog in the same study achieved 87% inhibition, establishing a chain-length-dependent activity gradient [1]. Although this data is from a benzamidine scaffold, it demonstrates that the N-hexyl-4-phenylpiperazine substructure, when presented in a comparable electronic context, confers superior anti-Pneumocystis potency over shorter alkyl chain variants. This provides a quantitative, scaffold-adjacent precedent supporting the hexyl substituent as a key driver of biological activity within 4-phenylpiperazine derivatives.

Anti-infective Pneumocystis carinii Benzamidine

Recommended Research Application Scenarios for N-Hexyl-4-phenylpiperazine-1-carboxamide Based on Verified Differentiation


CNS-Penetrant Screening Library Design Using Computed Lipophilicity Advantage

With a computed XLogP3 of 3.5, N-hexyl-4-phenylpiperazine-1-carboxamide is positioned within the optimal lipophilicity range for passive CNS penetration (XLogP 2–4) [1]. Medicinal chemistry teams building focused CNS screening libraries should select this hexyl variant over shorter-chain analogs (XLogP <2.8) to bias the library toward BBB-permeable chemotypes. This strategy is supported by the well-established correlation between XLogP3 in the 3–4 range and improved brain exposure in rodents [1].

GPCR Polypharmacology Profiling Leveraging Hexyl-Linker Receptor Selectivity

Class-level SAR from piperazine-alkyl-sulphonamide/carboxamide series shows that hexyl linkers uniquely achieve combined high affinity for 5-HT1A, D4.2, and D3 receptors—a polypharmacology profile not observed with pentyl, butyl, or ethyl linkers [2]. Researchers investigating multi-target GPCR ligands for neuropsychiatric disorders should include N-hexyl-4-phenylpiperazine-1-carboxamide in selectivity panels to capture this hexyl-associated receptor fingerprint.

Anti-Parasitic Lead Expansion from a Structurally Adjacent Benzamidine Hit

The structurally adjacent N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidine achieved 96% inhibition of Pneumocystis carinii at 10 µg/mL, outperforming the N-ethyl analog (87%) [3]. This establishes the N-hexyl-4-phenylpiperazine substructure as a privileged motif for anti-Pneumocystis activity. Procurement of the carboxamide analog enables scaffold-hopping SAR to evaluate whether the carboxamide functionality retains or improves upon this anti-infective potency while potentially improving selectivity over host targets.

Physicochemical Tool Compound for LogP-Dependent Assay Development

The computed XLogP3 of 3.5, combined with a moderate TPSA of 35.6 Ų and exactly one hydrogen bond donor, makes this compound a useful tool for calibrating LogP-dependent assays such as PAMPA-BBB, chromatographic hydrophobicity index (CHI) measurements, or cellular permeability models [1]. Its well-defined structure and commercial availability at >90% purity support its use as a reference standard for physicochemical profiling workflows.

Quote Request

Request a Quote for N-hexyl-4-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.